molecular formula C17H14N6O4 B5139201 1,5-Dimethyl-4-[(7-nitro-2,1,3-benzoxadiazol-4-YL)amino]-2-phenyl-2,3-dihydro-1H-pyrazol-3-one

1,5-Dimethyl-4-[(7-nitro-2,1,3-benzoxadiazol-4-YL)amino]-2-phenyl-2,3-dihydro-1H-pyrazol-3-one

Cat. No.: B5139201
M. Wt: 366.3 g/mol
InChI Key: FBRDXTDTENFTQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-Dimethyl-4-[(7-nitro-2,1,3-benzoxadiazol-4-YL)amino]-2-phenyl-2,3-dihydro-1H-pyrazol-3-one is a complex organic compound known for its unique structural features and diverse applications. This compound is characterized by the presence of a pyrazolone core, substituted with a nitrobenzoxadiazole moiety, which imparts distinct chemical and physical properties. It is widely used in various scientific research fields due to its fluorescent properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dimethyl-4-[(7-nitro-2,1,3-benzoxadiazol-4-YL)amino]-2-phenyl-2,3-dihydro-1H-pyrazol-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazolone Core: The initial step involves the condensation of phenylhydrazine with ethyl acetoacetate under acidic conditions to form 1-phenyl-3-methyl-5-pyrazolone.

    Nitration: The nitro group is introduced through nitration of the benzoxadiazole ring using a mixture of concentrated nitric and sulfuric acids.

    Coupling Reaction: The final step involves the coupling of the nitrobenzoxadiazole derivative with the pyrazolone core under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl-4-[(7-nitro-2,1,3-benzoxadiazol-4-YL)amino]-2-phenyl-2,3-dihydro-1H-pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

    Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds to form complex structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Halogens (chlorine, bromine), sulfuric acid.

    Coupling: Aromatic compounds, base (e.g., sodium hydroxide).

Major Products

    Reduction: Amino derivatives.

    Substitution: Halogenated or sulfonated derivatives.

    Coupling: Complex aromatic compounds.

Scientific Research Applications

1,5-Dimethyl-4-[(7-nitro-2,1,3-benzoxadiazol-4-YL)amino]-2-phenyl-2,3-dihydro-1H-pyrazol-3-one has several scientific research applications:

    Fluorescent Probes: Used as a fluorescent tracer in biological studies to monitor cellular processes.

    Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its biological activities.

    Material Science: Utilized in the development of advanced materials with specific optical properties.

    Analytical Chemistry: Employed in various analytical techniques for the detection and quantification of biological molecules.

Mechanism of Action

The mechanism of action of 1,5-Dimethyl-4-[(7-nitro-2,1,3-benzoxadiazol-4-YL)amino]-2-phenyl-2,3-dihydro-1H-pyrazol-3-one involves its interaction with specific molecular targets. The nitrobenzoxadiazole moiety is known to interact with cellular proteins and enzymes, altering their function. This interaction can lead to changes in cellular signaling pathways, ultimately affecting cellular processes such as proliferation, apoptosis, and metabolism.

Comparison with Similar Compounds

Similar Compounds

    2-Deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose: A fluorescent glucose analog used in glucose uptake studies.

    7-Nitrobenz-2-oxa-1,3-diazol-4-yl derivatives: Widely used as fluorescent analogs in biological studies.

Uniqueness

1,5-Dimethyl-4-[(7-nitro-2,1,3-benzoxadiazol-4-YL)amino]-2-phenyl-2,3-dihydro-1H-pyrazol-3-one is unique due to its specific structural features, which combine the properties of pyrazolone and nitrobenzoxadiazole. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research fields.

Properties

IUPAC Name

1,5-dimethyl-4-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]-2-phenylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6O4/c1-10-14(17(24)22(21(10)2)11-6-4-3-5-7-11)18-12-8-9-13(23(25)26)16-15(12)19-27-20-16/h3-9,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBRDXTDTENFTQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC3=CC=C(C4=NON=C34)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.